molecular formula C27H26O6 B167215 Trimethylol Propane Tribenzoate CAS No. 54547-34-1

Trimethylol Propane Tribenzoate

Cat. No. B167215
CAS RN: 54547-34-1
M. Wt: 500.5 g/mol
InChI Key: OWVAEQAOZDETGQ-UHFFFAOYSA-N
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Description

Trimethylol Propane Tribenzoate (TPTB) is a chemical compound used as a plasticizer and an intermediate in the production of resins, coatings, and adhesives . It is commonly used in industries such as automotive, construction, packaging, and textiles .


Synthesis Analysis

TPTB can be synthesized through the esterification between trimethylolpropane (TMP) and oleic acid (OA) using a sulfuric acid catalyst . Another method involves a two-step transesterification process where oleic acid methyl ester (OME) produced from the first step is subsequently interacted with TMP using sodium methylate to produce TPTB .


Molecular Structure Analysis

TPTB has a molecular formula of C27H26O6 . It has a molecular weight of 446.492 Da .


Chemical Reactions Analysis

The synthesis of TPTB involves chemical reactions such as esterification and transesterification . The details of these reactions are complex and involve multiple steps .


Physical And Chemical Properties Analysis

TPTB has a density of 1.2±0.1 g/cm3 . It has a boiling point of 580.7±45.0 °C at 760 mmHg . It has a flash point of 248.3±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Applications in Neurodegeneration Research

A noteworthy application of trimethyl-based compounds is in neurodegeneration research. Trimethyltin (TMT), a related organotin compound, has been extensively studied for its neurodegenerative effects, particularly in the hippocampus. This research is crucial for understanding the molecular mechanisms behind neurodegeneration and developing therapeutic interventions for diseases like temporal lobe epilepsy. The detailed study of TMT-induced hippocampal neurodegeneration offers insights into oxidative stress, inflammatory responses, and neuronal death/survival pathways, which could be relevant for TMPTB-related research in neurodegeneration (Lee et al., 2016).

Polymer Science and Liquid-Liquid Separation

In polymer science, trimethyl-based compounds, such as poly[(1-trimethylsilyl)-1-propyne], have been utilized for creating membranes for liquid-liquid separation. These membranes are particularly effective in the pervaporation recovery of organic products from fermentation broths, showcasing their potential in industrial and environmental applications. The study of these membranes contributes to our understanding of synthesis conditions, molecular-mass characteristics, and chain microstructure on membrane properties, which may parallel the applications of TMPTB in similar contexts (Volkov et al., 2009).

Antibiotic Research and Environmental Impact

Another significant area of research involves the environmental impact and ecotoxicity of antibiotics, including trimethoprim. Studies have focused on the concentration of these compounds in aquatic environments and their effects on non-target species. While this research does not directly involve TMPTB, it underscores the importance of understanding the environmental and health implications of chemical compounds widely used in pharmaceuticals and agriculture. Such investigations can inform the safe and sustainable use of related chemicals in scientific and industrial applications (Kovaláková et al., 2020).

Vaccine Delivery and Adjuvant Development

Trimethyl chitosan (TMC), a derivative of chitosan, exemplifies the application of trimethyl-based compounds in vaccine delivery and adjuvant development. TMC's properties, such as high aqueous solubility and immunostimulating ability, make it a potent adjuvant, comparable to traditional adjuvants like alum. Research into TMC and similar compounds can enhance our understanding of immune responses and improve vaccine formulations, potentially extending to the use of TMPTB in related biomedical applications (Malik et al., 2018).

Future Directions

The future outlook of the TPTB market remains optimistic. The increasing awareness about sustainable products is driving demand for eco-friendly plasticizers like TPTB . The rapid urbanization and industrialization in emerging economies are boosting the demand for advanced materials, further contributing to market expansion . The rising popularity of TPTB as a replacement for traditional plasticizers like phthalates is also a significant factor anticipated to propel market growth .

properties

IUPAC Name

benzoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H6O2.C6H14O3/c3*8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9/h3*1-5H,(H,8,9);7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZCJTKSGHSIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630872
Record name Benzoic acid--2-ethyl-2-(hydroxymethyl)propane-1,3-diol (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylol Propane Tribenzoate

CAS RN

54547-34-1
Record name Benzoic acid--2-ethyl-2-(hydroxymethyl)propane-1,3-diol (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixed solution of 45 weight parts of trimethylolpropane and 101 weight parts of triethylamine kept at 100° C. was titrated with 71 weight parts of benzoyl chloride over 30 minutes while stirring, and the resulting solution was further stirred for 30 minutes. The resulting mixture was cooled to room temperature after finishing the reaction and the precipitate was filtered. Then, the filtrate was washed by addition of ethyl acetate pure water; the organic phase was separated and ethyl acetate was removed by evaporation under reduced pressure; whereby 126 weight parts (yield of 85%) of white crystals were obtained. Herein, the molecular weight of this compound was 446.
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Yield
85%

Synthesis routes and methods II

Procedure details

While stirring, 71 parts by weight of benzoyl chloride were dripped over 30 minutes into a mixed solution of 45 parts by weight of trimethylolpropane and 101 parts by weight of triethylamine maintained at 100° C., and the resulting mixture was stirred for an additional 30 minutes. After completion of the reaction, the resulting mixture was cooled to room temperature. After collecting precipitates via filtration, washing was carried out via the addition of ethyl acetate and pure water, and the organic phase was collected via separation, followed by removal of ethyl acetate via distillation under reduced pressure, whereby 126 parts by weight (at an 85% yield) of white TMPTB crystals were prepared. The molecular weight of the resulting compound was 446.
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